molecular formula C19H13Br B14123091 1-(Bromomethyl)chrysene

1-(Bromomethyl)chrysene

Cat. No.: B14123091
M. Wt: 321.2 g/mol
InChI Key: LCMNUXHCYNKQNT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)chrysene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of a bromomethyl group attached to the chrysene structure Chrysene itself is a well-known polycyclic aromatic hydrocarbon composed of four fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)chrysene can be synthesized through several methods. One common approach involves the bromination of chrysene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process would likely involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)chrysene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted chrysene derivatives.
  • Oxidation reactions produce alcohols or carboxylic acids.
  • Reduction reactions result in methylated chrysene.

Scientific Research Applications

1-(Bromomethyl)chrysene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)chrysene involves its ability to undergo electrophilic aromatic substitution reactions. The bromomethyl group acts as an electrophile, facilitating reactions with nucleophiles. The compound’s interactions with biological systems are primarily due to its polycyclic aromatic structure, which allows it to intercalate with DNA and potentially cause mutations .

Comparison with Similar Compounds

  • 1-Bromopyrene
  • 2-Bromopyrene
  • 1,6-Dibromopyrene
  • 1,8-Dibromopyrene

Comparison: 1-(Bromomethyl)chrysene is unique due to its specific substitution pattern and the presence of a bromomethyl group, which imparts distinct reactivity compared to other brominated polycyclic aromatic hydrocarbons. Its structure allows for specific interactions and applications that differ from those of its analogs .

Properties

Molecular Formula

C19H13Br

Molecular Weight

321.2 g/mol

IUPAC Name

1-(bromomethyl)chrysene

InChI

InChI=1S/C19H13Br/c20-12-14-5-3-7-17-16(14)10-11-18-15-6-2-1-4-13(15)8-9-19(17)18/h1-11H,12H2

InChI Key

LCMNUXHCYNKQNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=CC=C43)CBr

Origin of Product

United States

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